molecular formula C12H18ClNO2 B275520 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol

1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol

Cat. No. B275520
M. Wt: 243.73 g/mol
InChI Key: GPTOPKLMRCZKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol involves the activation of beta-2 adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. Upon binding of the drug to the receptor, a conformational change occurs, which activates the G protein and initiates a signaling cascade. This results in the activation of adenylate cyclase, which converts ATP to cyclic AMP (cAMP). The increased levels of cAMP activate protein kinase A (PKA), which phosphorylates various proteins and enzymes, leading to the desired physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol are primarily mediated by its activation of beta-2 adrenergic receptors. It results in bronchodilation, improved airflow, increased heart rate, increased cardiac output, and reduced symptoms of heart failure. It also has potential anti-inflammatory effects, which may be beneficial in conditions such as asthma and COPD.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol in lab experiments include its well-defined mechanism of action, high potency, and selectivity for beta-2 adrenergic receptors. It is also relatively easy to synthesize and purify, making it a useful tool for studying the physiological effects of beta-2 adrenergic agonists. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage. It can also be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol. One potential area of investigation is its potential use in combination therapy with other drugs for the treatment of asthma and COPD. Another direction is to explore its potential anti-inflammatory effects and its mechanism of action in this regard. Additionally, there is a need for further studies on its safety and toxicity profile, particularly in long-term use. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in research and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 1-amino-2-propanol in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be optimized by varying the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol has been studied for its potential therapeutic applications in various medical conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It acts as a selective beta-2 adrenergic agonist, which stimulates the beta-2 adrenergic receptors in the lungs, resulting in bronchodilation and improved airflow. It also has positive inotropic and chronotropic effects on the heart, which can improve cardiac output and reduce symptoms of heart failure.

properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

1-[(3-chloro-4-ethoxyphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H18ClNO2/c1-3-16-12-5-4-10(6-11(12)13)8-14-7-9(2)15/h4-6,9,14-15H,3,7-8H2,1-2H3

InChI Key

GPTOPKLMRCZKJZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC(C)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC(C)O)Cl

Origin of Product

United States

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